molecular formula C8H7N3O3 B1417834 Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate CAS No. 900783-11-1

Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate

Cat. No.: B1417834
CAS No.: 900783-11-1
M. Wt: 193.16 g/mol
InChI Key: KRQDYPYRSYZDNN-UHFFFAOYSA-N
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Description

Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate is a chemical compound with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol. This compound is known for its unique structure, which includes a pyrrolo[1,2-f][1,2,4] triazine ring system. It is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use it to study enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves stringent quality control measures to ensure consistency and purity of the final product. The use of advanced technologies and equipment helps in achieving high yields and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other derivatives with different functional groups.

    Substitution: It can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce various hydroxylated compounds.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate include:

  • Ethyl 4-hydroxy-5-methylpyrrolo[1,2-f][1,2,4] triazine-6-carboxylate
  • Pyrrolo[2,1-f][1,2,4]triazine derivatives

Uniqueness

This compound is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8(13)5-2-6-7(12)9-4-10-11(6)3-5/h2-4H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQDYPYRSYZDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735091
Record name Methyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900783-11-1
Record name Methyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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